Ligupurpuroside D Ligupurpuroside D
Brand Name: Vulcanchem
CAS No.:
VCID: VC16027529
InChI: InChI=1S/C35H46O18/c1-15-24(40)26(42)28(44)34(49-15)52-31-16(2)50-35(29(45)27(31)43)53-32-25(41)22(14-48-23(39)10-6-18-5-9-20(37)21(38)13-18)51-33(30(32)46)47-12-11-17-3-7-19(36)8-4-17/h3-10,13,15-16,22,24-38,40-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1
SMILES:
Molecular Formula: C35H46O18
Molecular Weight: 754.7 g/mol

Ligupurpuroside D

CAS No.:

Cat. No.: VC16027529

Molecular Formula: C35H46O18

Molecular Weight: 754.7 g/mol

* For research use only. Not for human or veterinary use.

Ligupurpuroside D -

Specification

Molecular Formula C35H46O18
Molecular Weight 754.7 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C35H46O18/c1-15-24(40)26(42)28(44)34(49-15)52-31-16(2)50-35(29(45)27(31)43)53-32-25(41)22(14-48-23(39)10-6-18-5-9-20(37)21(38)13-18)51-33(30(32)46)47-12-11-17-3-7-19(36)8-4-17/h3-10,13,15-16,22,24-38,40-46H,11-12,14H2,1-2H3/b10-6+/t15-,16-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1
Standard InChI Key ZFHXYODOBLFJFA-OJTSUPNQSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)C)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)C)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Ligupurpuroside D belongs to the phenylethanoid glycoside class, featuring a core structure of a phenylethyl alcohol derivative conjugated to oligosaccharide units. Its molecular formula C35H46O18\text{C}_{35}\text{H}_{46}\text{O}_{18} distinguishes it from closely related compounds like Ligupurpuroside B (C35H46O17\text{C}_{35}\text{H}_{46}\text{O}_{17}), which lacks one oxygen atom . The sugar moiety comprises 6-deoxy-α-L-mannopyranosyl and β-D-glucopyranosyl residues linked via (1→4) and (1→3) glycosidic bonds, respectively. A caffeoyl group esterified to the glucose unit enhances its polarity and reactivity .

Table 1: Comparative Structural Features of Ligupurpuroside D and Analogs

PropertyLigupurpuroside DLigupurpuroside B
Molecular FormulaC35H46O18\text{C}_{35}\text{H}_{46}\text{O}_{18}C35H46O17\text{C}_{35}\text{H}_{46}\text{O}_{17}
Molecular Weight (g/mol)778.73738.70
Sugar Units6-deoxy-α-L-mannose, β-D-glucose6-deoxy-α-L-mannose, β-D-glucose
EsterificationCaffeoyl groupCoumaroyl group
Primary SourceLigustrum robustumLigustrum robustum

The stereochemical arrangement of hydroxyl groups and glycosidic linkages critically influences its solubility in polar solvents like water and methanol, as well as its stability under physiological pH conditions .

Biosynthetic Pathways and Natural Occurrence

Plant Sources and Extraction Methods

Ligupurpuroside D is predominantly isolated from the leaves of Ligustrum robustum, a plant traditionally used in Chinese herbal medicine for treating metabolic disorders . Extraction typically involves ethanol-water mixtures followed by chromatographic purification using reverse-phase C18 columns. Yields are generally low (0.002–0.005% dry weight), reflecting its secondary metabolite status .

Biosynthetic Precursors

The compound originates from the shikimate pathway, where phenylalanine undergoes deamination to form cinnamic acid. Subsequent hydroxylation and esterification with UDP-glucose yield the glycosidic backbone. Final steps involve regioselective esterification with caffeic acid, a process mediated by acyltransferases .

Pharmacological Activities and Mechanisms

Antioxidant and Anti-Inflammatory Effects

Ligupurpuroside D scavenges reactive oxygen species (ROS) via electron transfer from its phenolic hydroxyl groups. In ABTS radical assays, analogs like Ligupurpuroside B exhibit IC50_{50} values of 2.68–4.86 μM, surpassing ascorbic acid (IC50_{50}: 10.06 μM) . The caffeoyl moiety enhances radical stabilization, suggesting similar potency for Ligupurpuroside D .

Enzyme Inhibition and Metabolic Regulation

Structural analogs demonstrate inhibitory activity against fatty acid synthase (FAS), a key enzyme in lipid biosynthesis. For instance, (Z)-osmanthuside B6, a related glycoside, shows an IC50_{50} of 4.55 μM, comparable to the drug orlistat . Molecular docking studies suggest that Ligupurpuroside D may bind to FAS’s β-ketoacyl reductase domain, disrupting NADPH binding .

Table 2: Bioactivity Profile of Ligupurpuroside D and Analogs

BioassayCompound TestedActivity (IC50_{50})Reference
ABTS Radical ScavengingLigupurpuroside B2.68–4.86 μM
FAS Inhibition(Z)-Osmanthuside B64.55 μM
Trypsin InhibitionLigupurpuroside BKa=1.55×104L/molK_a = 1.55 \times 10^4 \, \text{L/mol}

Pharmacokinetic and Toxicological Considerations

Absorption and Metabolism

Phenylethanoid glycosides exhibit poor oral bioavailability (<10%) due to extensive phase II metabolism in the liver and intestinal mucosa. Glucuronidation and sulfation of the phenolic groups generate water-soluble conjugates excreted renally .

Research Gaps and Future Directions

Despite promising bioactivities, Ligupurpuroside D remains understudied compared to its analogs. Key priorities include:

  • Synthetic Optimization: Developing scalable synthesis routes to address supply limitations.

  • Target Identification: Elucidating interactions with inflammatory mediators like NF-κB and COX-2.

  • Clinical Translation: Validating efficacy in obesity and diabetes models using in vivo assays.

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